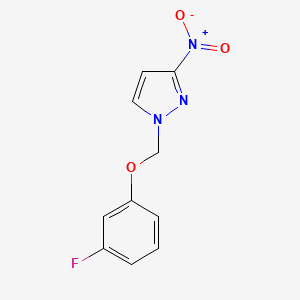
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Sulfonation: The benzene ring is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Amination: The aminopropyl group is introduced through a nucleophilic substitution reaction using appropriate amines.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-Methyl-4-(2-aminopropyl)benzene-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt, affecting its stability and solubility.
Uniqueness
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H17ClN2O2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI Key |
AYPBWXFFLBYDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)



![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)


